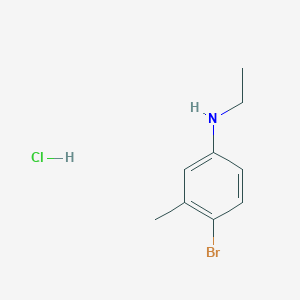

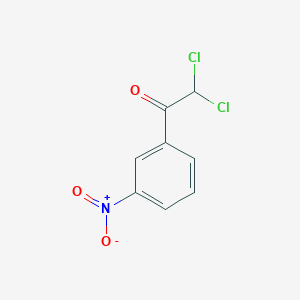

![molecular formula C19H20N6O B2493736 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide CAS No. 2309191-22-6](/img/structure/B2493736.png)

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader category of heterocyclic compounds that have been explored for their diverse biological activities and potential uses in medicinal chemistry. Heterocyclic compounds, such as those containing triazolo[4,3-b]pyridazine cores, are of particular interest due to their structural uniqueness and potential for chemical modifications that can lead to a wide range of biological activities.

Synthesis Analysis

The synthesis of related compounds often involves intramolecular oxidative cyclization reactions, utilizing reagents like iodobenzene diacetate for cyclization of hydrazones into triazolo[4,3-b]pyridazines. These methods provide efficient pathways to synthesize a variety of structurally diverse compounds (Mamta et al., 2019). Additionally, the use of hypervalent iodine reagents has been reported for the synthesis of fused heterocyclic 1,2,4-triazoles, highlighting the versatility of iodine(III) in promoting various synthetically useful transformations (O. Prakash et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using a combination of spectral data, including IR, NMR (1H and 13C), and mass spectrometry, alongside X-ray crystallography for definitive structural elucidation. X-ray diffraction techniques, in particular, are critical for determining the precise geometries of the synthesized compounds and confirming the presence of the desired heterocyclic frameworks (Hamdi Hamid Sallam et al., 2021).

Chemical Reactions and Properties

Heterocyclic compounds such as N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide are known to undergo various chemical reactions, including alkylation and 1,3-dipolar cycloaddition, leading to the formation of new compounds with potentially different biological activities. These reactions are often regioselective, opening avenues for further chemical modifications (Souad Mojahidi et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely linked to their chemical structures. For instance, the crystalline form can influence the compound's stability and reactivity. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to assess these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are fundamentally important. These properties are often explored through computational methods like density functional theory (DFT) calculations, which help predict the behavior of these compounds in various environments and their potential interactions with biological targets (Hamdi Hamid Sallam et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-23(19(26)14-5-3-2-4-6-14)15-11-24(12-15)17-10-9-16-20-21-18(13-7-8-13)25(16)22-17/h2-6,9-10,13,15H,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBGWLHBFGKYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

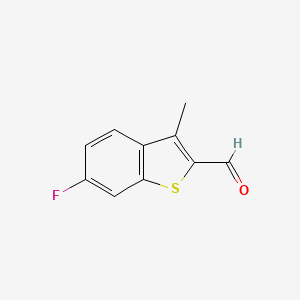

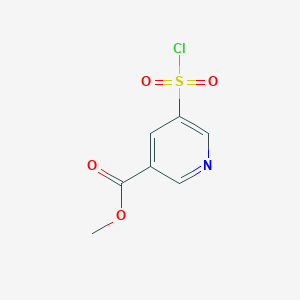

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

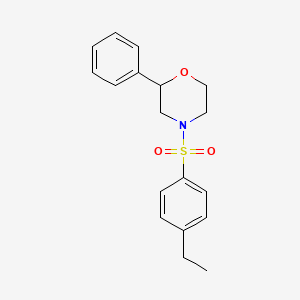

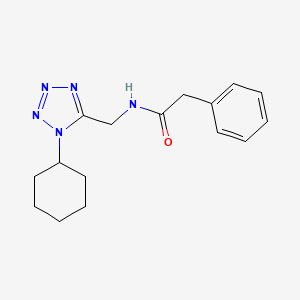

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)

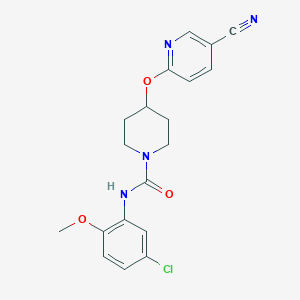

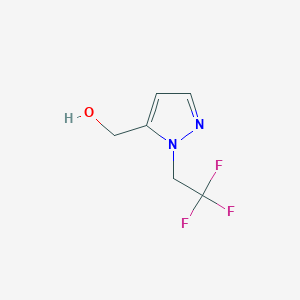

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)

![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)